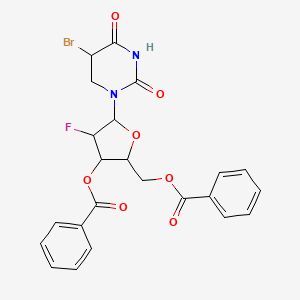
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)-5-bromo-uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine is a synthetic nucleoside analog This compound is characterized by the presence of bromine, benzoyl groups, and a fluorine atom, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine typically involves multiple steps. The starting material is often a protected sugar derivative, which undergoes a series of reactions including halogenation, benzoylation, and fluorination. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The benzoyl groups can be hydrolyzed to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of nucleoside analogs with different substituents.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Hydrolysis: Formation of deprotected nucleosides.
Scientific Research Applications
5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The presence of the fluorine atom enhances its binding affinity to certain enzymes, making it a potent inhibitor of viral replication and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine: Another brominated nucleoside analog with antiviral properties.
2’-Fluoro-2’-deoxyuridine: A fluorinated analog used in cancer research.
3’,5’-Bis-O-benzoyl-2’-deoxyuridine: A benzoylated nucleoside analog with similar chemical properties.
Uniqueness
5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine is unique due to the combination of bromine, benzoyl, and fluorine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C23H20BrFN2O7 |
|---|---|
Molecular Weight |
535.3 g/mol |
IUPAC Name |
[3-benzoyloxy-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H20BrFN2O7/c24-15-11-27(23(31)26-19(15)28)20-17(25)18(34-22(30)14-9-5-2-6-10-14)16(33-20)12-32-21(29)13-7-3-1-4-8-13/h1-10,15-18,20H,11-12H2,(H,26,28,31) |
InChI Key |
OQRWEFLEIINREE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















